Ethyl 2-chloro-5-methoxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
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Overview
Description
Ethyl 2-chloro-5-methoxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a chloro, methoxy, and ethyl ester functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-5-methoxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl acetoacetate with urea in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-5-methoxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Reduction: Sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products
Substitution: Formation of substituted pyrimidine derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of hydroxyl derivatives.
Scientific Research Applications
Ethyl 2-chloro-5-methoxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-5-methoxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloro-5-methoxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate: Similar in structure but may have different substituents.
2-Chloro-5-methoxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid: Lacks the ethyl ester group.
5-Methoxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate: Lacks the chloro group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H11ClN2O4 |
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Molecular Weight |
246.65 g/mol |
IUPAC Name |
ethyl 2-chloro-5-methoxy-1-methyl-6-oxopyrimidine-4-carboxylate |
InChI |
InChI=1S/C9H11ClN2O4/c1-4-16-8(14)5-6(15-3)7(13)12(2)9(10)11-5/h4H2,1-3H3 |
InChI Key |
BWWNSIXNESUMIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)N(C(=N1)Cl)C)OC |
Origin of Product |
United States |
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